Predicted LogP Comparison: 3-Amino-N-(2-methylpropyl)propanamide vs. N-Isobutylpropanamide (Lacking 3-Amino Group)
The presence of the 3-amino group in 3-amino-N-(2-methylpropyl)propanamide reduces predicted lipophilicity by approximately 0.8 log units compared to the des-amino analog N-isobutylpropanamide. Specifically, the ACD/Labs-predicted LogP for N-isobutylpropanamide is 0.89, while the predicted LogP for the target compound is 0.1074 . Values are predicted, not experimentally measured.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 0.1074 |
| Comparator Or Baseline | N-Isobutylpropanamide (des-amino analog); Predicted ACD/LogP = 0.89 |
| Quantified Difference | ΔLogP ≈ -0.78 log units (target compound more hydrophilic by ~0.8 log units) |
| Conditions | ACD/Labs Percepta prediction; free base forms compared |
Why This Matters
The ~0.8 log unit LogP reduction translates to approximately 6-fold lower octanol partitioning, which directly impacts extraction efficiency, chromatographic retention, and passive membrane permeability in biological assays — making the target compound more suitable for aqueous-phase reactions and less prone to non-specific binding than the des-amino analog [1].
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Establishes ~6× partitioning change per log unit for octanol-water systems.) View Source
